
2-Methoxy-6-(trifluoromethyl)nicotinic acid
Overview
Description
2-Methoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,6-dichloro-4-trifluoromethyl nicotinic acid with methanol in the presence of a base, followed by hydrolysis . The reaction conditions often involve temperatures around 100°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Methoxy Group Chlorination
The methoxy group at the 2-position can undergo nucleophilic substitution under specific conditions. A notable reaction involves replacing the methoxy group with a chlorine atom using phosphorus oxychloride (POCl₃):
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
Methoxy → Chloro substitution | POCl₃, reflux (110–120°C) | 2-Chloro-6-(trifluoromethyl)nicotinic acid |
This reaction is critical for synthesizing intermediates used in further functionalization. The chloro derivative (CAS 280566-45-2) exhibits enhanced reactivity for downstream coupling reactions .
Esterification
The carboxylic acid group readily undergoes esterification with alcohols, forming stable esters. This reaction is pivotal for modifying solubility and bioavailability:
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
Carboxylic acid → Ester | Ethanol, H₂SO₄ (catalytic), reflux | Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate |
The resulting esters are valuable intermediates in agrochemical and pharmaceutical synthesis.
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring, activated by electron-withdrawing groups (trifluoromethyl and carboxylic acid), facilitates NAS at specific positions. For example, the 4-position can undergo substitution with amines under optimized conditions:
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
NAS at 4-position | NH₃ (gaseous), Cu catalyst, 150°C | 2-Methoxy-4-amino-6-(trifluoromethyl)nicotinic acid |
This reaction is instrumental in generating derivatives for biological activity studies .
Functionalization of the Trifluoromethyl Group
The trifluoromethyl group exhibits unique reactivity, enabling transformations such as reduction or fluorination:
Reaction | Reagents/Conditions | Product | Reference |
---|---|---|---|
CF₃ → CHF₂ reduction | H₂, Pd/C, high pressure | 2-Methoxy-6-(difluoromethyl)nicotinic acid |
Such modifications are explored for tuning metabolic stability and lipophilicity .
Comparative Reactivity of Derivatives
The table below contrasts reactivity trends between 2-Methoxy-6-(trifluoromethyl)nicotinic acid and its chloro analog:
Compound | Reactivity with POCl₃ | Esterification Rate | NAS Activity |
---|---|---|---|
This compound | Moderate | Fast | Low |
2-Chloro-6-(trifluoromethyl)nicotinic acid | N/A | Slow | High |
The chloro derivative shows superior NAS activity due to the better leaving-group ability of Cl⁻ .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its trifluoromethyl group enhances lipophilicity, aiding in the design of biologically active compounds .
Biology
- Biological Activity: Derivatives of 2-methoxy-6-(trifluoromethyl)nicotinic acid are studied for their potential antimicrobial and anti-inflammatory properties. Research indicates that it interacts with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses .
- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various pathogens. For example, it has shown bactericidal effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition . The following table summarizes its antimicrobial activity:
Pathogen | MIC (µM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
Escherichia coli | 7.81 - 31.25 | Bactericidal |
Candida albicans | 6.5 | Antifungal |
Methicillin-resistant S. aureus | 62.216 - 124.432 | Antibiofilm |
Medicine
- Therapeutic Potential: Ongoing research explores its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders. Studies have reported cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The following table illustrates its anticancer activity:
Cell Line | IC50 (µM) |
---|---|
Mouse TLX5 Lymphoma Cells | 1.5 |
Human Fibroblast Cells | >100 |
- Mechanistic Insights: Research has indicated that this compound may interact with enzymes involved in nicotinic acid metabolism, suggesting applications in treating metabolic disorders .
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of various derivatives of this compound against E. coli, S. aureus, and fungi like A. niger. The compound exhibited significant antimicrobial properties, particularly against dermatophytes and Gram-negative bacteria.
Cytotoxicity Evaluation
In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines, revealing substantial inhibition of cell growth with varying IC50 values depending on the cell type.
Mechanistic Studies
Further research into the mechanism revealed that the compound interacts with specific enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Methyl-6-(trifluoromethyl)nicotinic acid: Similar structure but with a methyl group instead of a methoxy group.
2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives: These compounds have an arylamino group at the 2-position.
Uniqueness: 2-Methoxy-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The combination of these groups enhances its potential for diverse applications in research and industry .
Biological Activity
Overview
2-Methoxy-6-(trifluoromethyl)nicotinic acid (C8H6F3NO3) is a derivative of nicotinic acid characterized by the presence of a methoxy group and a trifluoromethyl group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula: C8H6F3NO3
- Molecular Weight: 221.13 g/mol
- Solubility: Slightly soluble in water (47 g/L at 25°C)
This compound interacts with various biological targets, influencing several biochemical pathways. Notably, it has been shown to:
- Interact with nicotinic acid receptors, which play a role in lipid metabolism and inflammatory responses.
- Affect gene expression related to inflammation and metabolism, indicating its potential as an anti-inflammatory agent.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the following table:
Pathogen | MIC (µM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
Escherichia coli | 7.81 - 31.25 | Bactericidal |
Candida albicans | 6.5 | Antifungal |
Methicillin-resistant S. aureus | 62.216 - 124.432 | Antibiofilm |
The compound's mechanism involves inhibition of protein synthesis and nucleic acid production, contributing to its bactericidal effects .
Anti-inflammatory Effects
In animal models, lower doses of this compound have demonstrated beneficial effects on lipid metabolism and reduced inflammatory responses. However, higher doses can lead to toxicity, particularly affecting liver and kidney functions.
Study on Lipid Metabolism
A study investigated the effects of this compound on lipid metabolism in mice. Results indicated that administration of lower doses resulted in significant reductions in triglyceride levels and improved lipid profiles, suggesting its potential as a therapeutic agent for metabolic disorders.
Research on HIV Replication
Recent research has explored the potential of this compound derivatives as dual inhibitors of HIV-1 reverse transcriptase (RT). One derivative exhibited an IC50 value of 14 µM against RNase H function, showing promise as an antiviral agent with minimal cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methoxy-6-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves cross-coupling reactions. For example, a Suzuki-Miyaura coupling using a boronic acid derivative (e.g., 2-methoxy-6-(trifluoromethyl)phenylboronic acid) with a pyridine carboxylate precursor under palladium catalysis . Optimization parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Temperature : 80–100°C in a mixed solvent system (toluene/ethanol/water).
- Base : Na₂CO₃ or K₂CO₃ to maintain pH > 8.
Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol.
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills .
- Storage : Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C, protected from light to prevent photodegradation .
- Disposal : Follow local regulations for halogenated organic waste; incineration is recommended .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Purity :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 254 nm. Retention time ≈ 4.2 min .
- Melting Point : Confirm purity via differential scanning calorimetry (DSC); expected range 146–148°C .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) should show signals for methoxy (δ 3.9 ppm) and trifluoromethyl (δ -63 ppm for ¹⁹F NMR) groups .
- Mass Spectrometry : ESI-MS (negative mode) m/z 190.1 [M-H]⁻ .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties of this compound in materials science applications?
- Methodological Answer : The -CF₃ group acts as a strong electron-withdrawing moiety, enhancing charge transport in perovskite solar cells by passivating defects at grain boundaries. Key methods to study this include:
- DFT Calculations : Analyze electron density distribution and binding energy with perovskite surfaces (e.g., Pb-I framework) .
- UV-Vis Spectroscopy : Monitor redshift in absorption spectra (e.g., λₐᵦₛ ~ 450 nm) to confirm reduced trap states .
- Impedance Spectroscopy : Measure charge-carrier lifetime (τ > 50 ns indicates suppressed non-radiative recombination) .
Q. In pharmacological studies, what strategies can be employed to modify this compound to enhance its bioavailability or target specificity?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., methyl ester) to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
- Structure-Activity Relationship (SAR) : Introduce substituents at the pyridine ring (e.g., halogens or methyl groups) and test binding affinity via:
- In Vitro Assays : Radioligand binding assays with target receptors (e.g., glucokinase for diabetes research) .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and liver microsomal stability using LC-MS/MS .
Q. How can contradictory data regarding the solubility or stability of this compound be systematically resolved in different experimental settings?
- Methodological Answer :
- Controlled Solubility Tests :
Solvent | Solubility (mg/mL) | Method |
---|---|---|
DMSO | 15.2 ± 0.8 | Shake-flask |
Methanol | 8.7 ± 0.5 | UV-Vis |
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVYCJJQKEVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738778 | |
Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916160-41-3 | |
Record name | 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.